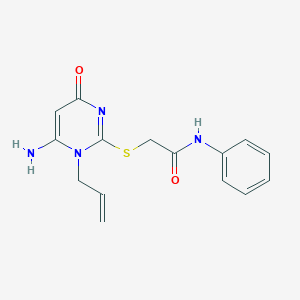![molecular formula C20H14N3O4S+ B280487 3-Methyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B280487.png)
3-Methyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium, also known as MNTTP, is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is known for its unique structural properties, which make it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 3-Methyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. 3-Methyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium has been shown to inhibit the activity of various enzymes involved in the biosynthesis of nucleic acids, which makes it a promising candidate for the development of new drugs for the treatment of cancer.
Biochemical and Physiological Effects:
3-Methyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit potent antioxidant activity, which makes it a promising candidate for the development of new drugs for the treatment of various diseases. 3-Methyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium has also been shown to exhibit antibacterial and antifungal properties, which make it a promising candidate for the development of new drugs for the treatment of infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Methyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium in lab experiments is its unique structural properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using 3-Methyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium in lab experiments is its toxicity, which can make it difficult to work with in certain situations.
Orientations Futures
There are many future directions for the study of 3-Methyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium. One potential direction is the development of new drugs for the treatment of cancer, based on the inhibition of nucleic acid biosynthesis. Another potential direction is the development of new drugs for the treatment of infectious diseases, based on the antibacterial and antifungal properties of 3-Methyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium. Additionally, the antioxidant properties of 3-Methyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium make it a promising candidate for the development of new drugs for the treatment of various diseases associated with oxidative stress.
Méthodes De Synthèse
The synthesis of 3-Methyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium can be achieved through a multi-step process involving the reaction of various starting materials. One of the most common methods involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting product with methyl iodide. The final step involves the reaction of the resulting compound with 3-nitrobenzene-1-sulfonic acid.
Applications De Recherche Scientifique
3-Methyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. 3-Methyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium has also been shown to exhibit potent antioxidant activity, which makes it a promising candidate for the development of new drugs for the treatment of various diseases.
Propriétés
Formule moléculaire |
C20H14N3O4S+ |
|---|---|
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
3-methyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium |
InChI |
InChI=1S/C20H14N3O4S/c1-13-12-28-20-10-18(14-4-2-6-16(8-14)22(24)25)19(11-21(13)20)15-5-3-7-17(9-15)23(26)27/h2-12H,1H3/q+1 |
Clé InChI |
ZMQBURLJHATGBV-UHFFFAOYSA-N |
SMILES |
CC1=CSC2=[N+]1C=C(C(=C2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-] |
SMILES canonique |
CC1=CSC2=[N+]1C=C(C(=C2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furoyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B280412.png)
![1,5-dimethyl-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280414.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide](/img/structure/B280417.png)

![4-chlorophenyl [5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-furyl]methyl ether](/img/structure/B280421.png)



![N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide](/img/structure/B280428.png)
